L-691831 Binding Affinity to Human FLAP: Kd Determination and Comparison to MK-886
L-691831 (as ¹²⁵I-labeled radioligand) exhibits a dissociation constant (Kd) of 6 nM for human FLAP in leukocyte membrane preparations, as determined by saturation binding analysis [1]. In comparison, the FLAP inhibitor MK-886 demonstrates an IC50 of 30 nM for inhibition of ¹²⁵I-L-691831 binding, indicating that L-691831 binds FLAP with approximately 5-fold higher affinity than MK-886 displaces it under competitive conditions [2]. This direct comparative data establishes L-691831 as a high-affinity FLAP ligand suitable for sensitive binding assays.
| Evidence Dimension | FLAP binding affinity |
|---|---|
| Target Compound Data | Kd = 6 nM (saturation binding) |
| Comparator Or Baseline | MK-886 IC50 = 30 nM (competitive displacement of ¹²⁵I-L-691831) |
| Quantified Difference | L-691831 Kd is 5-fold lower than MK-886 IC50 |
| Conditions | Human leukocyte membranes; ¹²⁵I-L-691831 as radioligand; 20 min incubation; gamma-scintillation counting |
Why This Matters
The 5-fold higher binding affinity of L-691831 relative to MK-886 displacement potency confirms its suitability for high-sensitivity FLAP binding assays, enabling detection of low-abundance FLAP or subtle binding changes that may be missed with lower-affinity probes.
- [1] Charleson S, Prasit P, Léger S, Gillard JW, Vickers PJ, Mancini JA, Charleson P, Guay J, Ford-Hutchinson AW, Evans JF. Characterization of a 5-lipoxygenase-activating protein binding assay: correlation of affinity for 5-lipoxygenase-activating protein with leukotriene synthesis inhibition. Mol Pharmacol. 1992 May;41(5):873-9. PMID: 1588922. View Source
- [2] IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. MK-886 ligand page. Accessed 2026. Displacement of [125I]-L-691831 from FLAP: IC50 = 30 nM. View Source
